molecular formula C9H5F2NO B6353426 5-(2,5-Difluorophenyl)-1,3-oxazole CAS No. 2004718-99-2

5-(2,5-Difluorophenyl)-1,3-oxazole

Cat. No.: B6353426
CAS No.: 2004718-99-2
M. Wt: 181.14 g/mol
InChI Key: PBXCUZNWELCNAH-UHFFFAOYSA-N
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Description

Contextual Significance of 1,3-Oxazole Scaffolds in Modern Chemical Research

The 1,3-oxazole is a five-membered heterocyclic aromatic ring containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. nih.govthepharmajournal.com This structural motif is of considerable importance in medicinal chemistry and materials science. acs.org The oxazole (B20620) ring is a key component in a multitude of natural products that exhibit a wide range of biological activities, including antiviral and alkaloid properties.

In the realm of medicinal chemistry, 1,3-oxazole derivatives have demonstrated a broad spectrum of pharmacological properties. thepharmajournal.comnih.gov They are integral to the structure of various therapeutic agents, including treatments for diabetes, platelet aggregation inhibitors, tyrosine kinase inhibitors, and COX-2 inhibitors. nih.gov The versatility of the oxazole scaffold makes it a valuable template for the development of novel anticancer agents, with derivatives showing activity against drug-susceptible and multidrug-resistant cancer cell lines. nih.gov Furthermore, oxazole-containing compounds have been investigated for their potential as antimicrobial, anti-inflammatory, and antidiabetic agents. nih.govcardiff.ac.uk

The development of synthetic methodologies to access substituted 1,3-oxazoles is an active area of research. acs.org Various strategies, including metal-catalyzed cross-coupling reactions and oxidative cyclization, have been developed to construct this heterocyclic system. nih.govthieme-connect.de The ability to introduce a variety of substituents at different positions on the oxazole ring allows for the fine-tuning of the molecule's properties, making it a highly adaptable building block in organic synthesis. nih.gov

Rationale for Fluorinated Phenyl Substitution in Heterocyclic Systems

The incorporation of fluorine atoms into organic molecules, particularly in heterocyclic systems, is a widely employed strategy in drug design and materials science. The substitution of hydrogen with fluorine can significantly alter the physicochemical properties of a molecule. Due to fluorine's high electronegativity and relatively small size, it can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

Introducing a fluorinated phenyl group, such as the 2,5-difluorophenyl moiety, can have several strategic advantages. The fluorine atoms can block sites susceptible to metabolic oxidation, thereby increasing the compound's in vivo half-life. google.com This modification can also influence the conformational preferences of the molecule and enhance its ability to penetrate biological membranes. The electronic effects of the fluorine atoms can alter the pKa of nearby functional groups and influence the molecule's interaction with protein receptors. In some cases, the fluorine atoms can participate in favorable orthogonal multipolar interactions, such as C-F···C=O interactions, which can contribute to enhanced binding affinity.

Scope and Research Objectives for 5-(2,5-Difluorophenyl)-1,3-oxazole Investigations

While specific research findings on this compound are not extensively documented in publicly available literature, the investigation of this compound would likely be driven by a set of clear research objectives rooted in the established significance of its constituent parts.

Key Research Objectives would likely include:

Synthesis and Characterization: The primary objective would be to develop efficient and scalable synthetic routes to this compound. This would involve exploring various synthetic strategies, such as the Robinson-Gabriel synthesis or more modern cross-coupling methodologies, to construct the 2,5-disubstituted oxazole core. nih.gov Comprehensive characterization of the synthesized compound using techniques like NMR, mass spectrometry, and X-ray crystallography would be essential to confirm its structure and purity.

Exploration of Biological Activity: Given the broad biological relevance of oxazole derivatives, a significant research objective would be to screen this compound for a range of biological activities. nih.govnih.gov This could include assays for anticancer, antimicrobial, and anti-inflammatory properties. The difluorophenyl moiety might enhance the potency or selectivity of the compound for specific biological targets.

Materials Science Applications: The photophysical properties of the compound could also be a focus of investigation. Aryl-substituted oxazoles can exhibit fluorescence, and the introduction of fluorine atoms can modulate these properties. Therefore, research could explore its potential use in applications such as organic light-emitting diodes (OLEDs) or as a fluorescent probe.

Compound Data

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₅F₂NO
Molecular Weight 181.14 g/mol
Canonical SMILES C1=C(C=C(C=C1F)F)C2=CN=CO2
CAS Number Not available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2,5-difluorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO/c10-6-1-2-8(11)7(3-6)9-4-12-5-13-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXCUZNWELCNAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CN=CO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for 5 2,5 Difluorophenyl 1,3 Oxazole and Analogues

Classical and Contemporary Approaches to Oxazole (B20620) Ring Formation

The construction of the oxazole ring is a central theme in heterocyclic chemistry, with numerous methods developed over the years. These can be broadly categorized into cyclization reactions, where the ring is formed from an acyclic precursor, and cross-coupling reactions, which are used to append the aryl substituent to a pre-formed oxazole core.

Cyclization Reactions in the Synthesis of Difluorophenyl Oxazoles

Cyclization reactions are a cornerstone of oxazole synthesis, providing a direct route to the heterocyclic core. Several classical named reactions have been adapted for the synthesis of complex oxazoles, including those bearing a difluorophenyl substituent.

Robinson-Gabriel Synthesis : This method involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone to form the oxazole ring. wikipedia.orgpharmaguideline.comsynarchive.com The reaction is typically catalyzed by a cyclodehydrating agent such as sulfuric acid. wikipedia.orgpharmaguideline.com The required 2-acylamino-ketone precursors can be synthesized via the Dakin-West reaction. wikipedia.org This method has been widely applied in the synthesis of various oxazole-containing natural products and other complex molecules. wikipedia.orgnih.gov

Fischer Oxazole Synthesis : Discovered by Emil Fischer in 1896, this synthesis involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.orgdbpedia.org It is a type of dehydration reaction that can proceed under mild conditions. wikipedia.org While traditionally used for aromatic aldehydes and cyanohydrins, there have been instances of its use with aliphatic starting materials. wikipedia.org

Bredereck Reaction : This approach utilizes the reaction of α-haloketones with amides to produce oxazole derivatives. ijpsonline.com It is considered an efficient and economical method for synthesizing 2,4-disubstituted oxazoles. ijpsonline.com

Aza-Wittig Reaction : The intramolecular aza-Wittig reaction of α-azido ketones provides a versatile route to oxazoles. lookchem.com This reaction proceeds via the Staudinger reaction to form an iminophosphorane, which then undergoes an intramolecular cyclization. lookchem.comwikipedia.org This method is particularly useful for synthesizing oxazoles with acid-labile substituents. lookchem.com A tandem aza-Wittig/Michael/isomerization reaction of vinyliminophosphorane with acyl chlorides has also been reported for the one-pot synthesis of 2,4,5-trisubstituted oxazoles. acs.org

Palladium-Catalyzed Cross-Coupling Methods for Aryl-Oxazole Formation

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the late-stage functionalization of heterocyclic compounds, including oxazoles. These methods allow for the direct introduction of the 2,5-difluorophenyl group onto a pre-existing oxazole ring.

Suzuki-Miyaura Coupling : This versatile reaction involves the coupling of an organoboron compound (e.g., a boronic acid) with an organohalide or triflate in the presence of a palladium catalyst. acs.orgacs.orgnih.gov For the synthesis of aryl-oxazoles, this typically involves coupling an arylboronic acid with a halogenated or triflated oxazole. acs.orgacs.org Microwave-assisted Suzuki coupling has been shown to be particularly effective, leading to rapid reactions and high yields. acs.orgacs.org The reaction is tolerant of a variety of functional groups on both coupling partners. acs.org

Stille Coupling : The Stille reaction couples an organotin compound with an organohalide or triflate, catalyzed by palladium. nih.govyoutube.com This method has been successfully employed for the site-selective arylation and alkenylation of the oxazole nucleus at the C-4 and C-5 positions. nih.gov One of the key advantages of the Stille coupling is the stability of the organostannane reagents, which can tolerate a wide range of functional groups. youtube.com

Negishi Coupling : This cross-coupling reaction utilizes an organozinc reagent and an organohalide or triflate in the presence of a nickel or palladium catalyst. While specific examples for 5-(2,5-difluorophenyl)-1,3-oxazole are not detailed in the provided results, the Negishi coupling is a well-established method for forming carbon-carbon bonds and is applicable to the synthesis of biaryl compounds.

One-Pot Synthetic Protocols for Enhanced Efficiency

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified purification procedures. Several one-pot methods have been developed for the synthesis of oxazoles, including those that could be adapted for the preparation of this compound.

Tandem Ugi/Robinson-Gabriel Reactions : A novel approach combines the Ugi multicomponent reaction with the Robinson-Gabriel synthesis to produce 2,4,5-trisubstituted oxazoles in a tandem sequence. nih.gov The Ugi reaction intermediate is ideally structured to undergo a subsequent Robinson-Gabriel cyclodehydration. wikipedia.orgnih.gov

Iodine-Catalyzed Tandem Oxidative Cyclization : A practical and simple synthesis of 2,5-disubstituted oxazoles has been developed using an iodine-catalyzed tandem oxidative cyclization. researchgate.net This method demonstrates excellent functional group compatibility with a wide range of commercially available aromatic aldehydes. researchgate.net

Silver-Mediated One-Step Synthesis : An efficient one-step synthesis of oxazoles from α-haloketones and primary amides has been reported using silver mediation. researchgate.netcshl.edu This methodology is simple to perform and provides good to excellent yields of the desired oxazoles. researchgate.netcshl.edu

Direct Synthesis from Aldehydes : An expedient and mild method allows for the direct conversion of aldehydes to 2,4-disubstituted oxazoles. organic-chemistry.orgscilit.com This process involves the oxidation of an oxazolidine, formed from the condensation of serine with an aldehyde, and proceeds through a 2,5-dihydrooxazole intermediate without the need for intermediate purification. organic-chemistry.orgscilit.com

Emerging Methodologies in 1,3-Oxazole Synthesis

In addition to established methods, new synthetic strategies are continually being developed to improve efficiency, expand substrate scope, and promote greener chemical processes.

Van Leusen Oxazole Synthesis and its Adaptations

The Van Leusen oxazole synthesis is a powerful and versatile method for the formation of the oxazole ring, particularly for 5-substituted derivatives. ijpsonline.comnih.govmdpi.comnih.gov

The reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base. ijpsonline.comnih.govmdpi.comwikipedia.org TosMIC is a versatile synthon containing a reactive isocyanide carbon, an active methylene (B1212753) group, and a good leaving group in the form of the tosyl group. organic-chemistry.orgchemicalbook.com The reaction proceeds through a [3+2] cycloaddition mechanism, where the deprotonated TosMIC adds to the aldehyde to form an oxazoline (B21484) intermediate, which then eliminates p-toluenesulfinic acid to yield the 5-substituted oxazole. nih.govmdpi.com

Recent adaptations of the Van Leusen synthesis have focused on improving reaction conditions and expanding its utility:

Microwave-assisted Synthesis : The use of microwave irradiation has been shown to accelerate the Van Leusen reaction, leading to higher yields and efficiencies. nih.govmdpi.com

Use of Ionic Liquids : Performing the reaction in ionic liquids offers the advantage of solvent recyclability without significant loss of yield. organic-chemistry.org An improved one-pot Van Leusen synthesis using TosMIC, aliphatic halides, and various aldehydes in ionic liquids has been developed for the preparation of 4,5-disubstituted oxazoles. organic-chemistry.org

Electrochemical Synthesis of Difluorophenyl Oxazole Derivatives

Electrochemical synthesis has gained traction as a green and sustainable alternative to traditional chemical methods, often avoiding the need for harsh reagents and transition metal catalysts. rsc.org

Recent research has demonstrated the electrochemical synthesis of polysubstituted oxazoles from readily available starting materials like ketones and acetonitrile. acs.orgorganic-chemistry.org This method proceeds at room temperature and does not require an external chemical oxidant. acs.orgorganic-chemistry.org The mechanism is believed to involve a Ritter-type reaction followed by oxidative cyclization. acs.orgorganic-chemistry.org

Another electrochemical approach involves a phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids and isocyanides. rsc.orgrsc.org This method is performed in a sustainable catalytic system and avoids the use of transition metals and toxic oxidants. rsc.orgrsc.org The reaction shows good functional group tolerance and has been successfully applied to the late-stage modification of drug molecules. rsc.orgrsc.org

Starting MaterialsReagents and ConditionsProductReference(s)
2-Acylamino-ketoneCyclodehydrating agent (e.g., H2SO4)Oxazole wikipedia.orgpharmaguideline.comsynarchive.com
Cyanohydrin, AldehydeAnhydrous HCl2,5-Disubstituted oxazole wikipedia.orgdbpedia.org
α-Haloketone, Amide-Oxazole derivative ijpsonline.com
α-Azido ketoneTriethyl phosphiteOxazole derivative lookchem.com
Arylboronic acid, Halogenated/Triflated oxazolePd catalyst, BaseAryl-oxazole acs.orgacs.orgnih.gov
Organotin compound, Halogenated/Triflated oxazolePd catalystAryl-oxazole nih.govyoutube.com
Aldehyde, Tosylmethyl isocyanide (TosMIC)Base5-Substituted oxazole ijpsonline.comnih.govmdpi.comwikipedia.org
Carboxylic acid, IsocyanideElectrochemical conditions, TriphenylphosphineOxazole rsc.orgrsc.org
Ketone, AcetonitrileElectrochemical conditionsPolysubstituted oxazole acs.orgorganic-chemistry.org
This table provides a summary of various synthetic routes to oxazoles, which could be applied to the synthesis of this compound.

Metal-Free and Green Chemistry Approaches

In recent years, the principles of green chemistry have increasingly guided the development of synthetic methodologies, aiming to reduce the use and generation of hazardous substances. ijpsonline.comtpcj.org For the synthesis of 1,3-oxazoles, this has led to the exploration of metal-free reaction conditions and the use of environmentally benign catalysts and solvents. tandfonline.comrsc.org

Metal-free approaches often utilize readily available and less toxic reagents. For instance, iodine-catalyzed tandem oxidative cyclization provides a practical route to 2,5-disubstituted oxazoles from a wide range of aromatic aldehydes. organic-chemistry.org Another strategy involves the use of hypervalent iodine reagents, such as PhI(OTf)₂, which can mediate the intramolecular oxidative cyclization of N-styrylbenzamides to yield 2,5-disubstituted oxazoles in high yields and short reaction times. organic-chemistry.org Furthermore, a transition-metal-free process using t-BuOOH/I₂ facilitates a domino oxidative cyclization from accessible starting materials under mild conditions. organic-chemistry.org Photocatalysis, employing visible light and a photocatalyst like [Ru(bpy)₃]Cl₂, offers a sustainable method for synthesizing substituted oxazoles from α-bromoketones and benzylamines at room temperature. organic-chemistry.org A CO₂/photoredox-cocatalyzed tandem oxidative cyclization of α-bromo ketones and amines also represents a sustainable approach, avoiding transition-metal catalysts and peroxides. organic-chemistry.org

Green chemistry principles are also embodied in the use of alternative reaction media and energy sources. Ionic liquids, for example, have been employed as reusable solvents in the van Leusen oxazole synthesis, where they can be recycled multiple times without a significant drop in product yield. ijpsonline.comijpsonline.com Microwave-assisted synthesis has also been shown to accelerate the formation of 5-aryl-1,3-oxazoles, offering high efficiency and broad substrate scope. nih.gov The use of magnetically recoverable nanocatalysts, such as those based on iron oxide (Fe₃O₄), represents another eco-friendly approach, allowing for easy separation and reuse of the catalyst. researchgate.netresearchgate.net

Table 1: Examples of Metal-Free and Green Chemistry Approaches for Oxazole Synthesis

Method Key Reagents/Conditions Starting Materials Products Key Advantages
Iodine-Catalyzed Oxidative Cyclization organic-chemistry.org I₂, tandem reaction Aromatic aldehydes 2,5-Disubstituted oxazoles Practical, good functional group compatibility.
Hypervalent Iodine-Mediated Cyclization organic-chemistry.org PhI(OTf)₂ N-Styrylbenzamides 2,5-Disubstituted oxazoles High yields, short reaction times.
Visible-Light Photocatalysis organic-chemistry.org [Ru(bpy)₃]Cl₂, K₃PO₄, CCl₃Br α-Bromoketones, benzylamines Substituted oxazoles Room temperature, sustainable.
van Leusen Synthesis in Ionic Liquids ijpsonline.com TosMIC, aldehydes, ionic liquid ([bmim]Br) Aldehydes, TosMIC 4,5-Disubstituted oxazoles Reusable solvent, high yield.
Magnetically Recoverable Nanocatalyst researchgate.netresearchgate.net Fe₃O₄ MNPs Various precursors Functionalized researchgate.netrsc.org-oxazoles Eco-friendly, easy catalyst separation and reuse.

Catalytic Systems in Oxazole Functionalization (e.g., Cu, Zn, Fe, Au-catalyzed)

Transition metal catalysis plays a pivotal role in the synthesis and functionalization of the oxazole ring, offering high efficiency and selectivity. tandfonline.combohrium.com Various metals, including copper (Cu), zinc (Zn), iron (Fe), and gold (Au), have been successfully employed.

Copper (Cu)-catalyzed reactions are widely used for constructing the oxazole core. One approach involves the copper-catalyzed amidation of vinyl halides, followed by an iodine-promoted cyclization to form highly substituted oxazoles. organic-chemistry.org Another method is the copper(II)-catalyzed oxidative cyclization of enamides at room temperature, which proceeds via vinylic C-H bond functionalization to give 2,5-disubstituted oxazoles. organic-chemistry.org A copper-catalyzed [3+2] annulation/olefination cascade between amides and iodonium-phosphonium hybrid ylides offers excellent regioselectivity under mild conditions. organic-chemistry.org Furthermore, a highly efficient copper-catalyzed tandem oxidative cyclization of readily available starting materials provides a valuable route to polysubstituted oxazoles. organic-chemistry.org

Gold (Au)-catalyzed reactions have emerged as powerful tools for oxazole synthesis, often proceeding under mild conditions. An intermolecular reaction of gold carbene intermediates, generated from the gold-catalyzed oxidation of terminal alkynes, with nitriles as both reactant and solvent, provides an efficient synthesis of 2,5-disubstituted oxazoles. organic-chemistry.org Gold catalysis also enables the highly regioselective [3+2]-cycloaddition of unsymmetrical internal alkynes with N-nucleophilic 1,3-N,O-dipole equivalents to produce 2,4,5-trisubstituted oxazoles. rsc.org

Iron (Fe)-catalyzed systems offer a cost-effective and environmentally friendly alternative. For instance, FeCl₃ can mediate the cyclization of acetylenic amides to afford oxazoles. organic-chemistry.org A dual catalytic system involving an iron catalyst can facilitate the synthesis of substituted oxazole aldehydes through an oxygen radical addition to vinyl-gold intermediates. organic-chemistry.org Magnetically recoverable iron oxide nanoparticles (Fe₃O₄ MNPs) have also been utilized as a green catalyst for the synthesis of functionalized researchgate.netrsc.org-oxazoles. researchgate.netresearchgate.net

Zinc (Zn)-catalyzed methods have also been reported. For example, ZnI₂ can mediate a direct and regiocontrolled synthesis of oxazoles from the cyclization of acetylenic amides under mild conditions. organic-chemistry.org

Table 2: Overview of Catalytic Systems in Oxazole Synthesis

Catalyst Reaction Type Starting Materials Products Reference
Copper (Cu) Oxidative cyclization Enamides 2,5-Disubstituted oxazoles organic-chemistry.org
Gold (Au) [3+2] Cycloaddition Unsymmetrical internal alkynes, N-acyl nitrene equivalents 2,4,5-Trisubstituted oxazoles rsc.org
Iron (Fe) Cyclization Acetylenic amides Oxazoles organic-chemistry.org
Zinc (Zn) Cyclization Acetylenic amides Oxazoles organic-chemistry.org

Regioselective Synthesis of Substituted 1,3-Oxazoles

The control of substituent placement on the oxazole ring, or regioselectivity, is critical for tailoring the properties of the final molecule. Various strategies have been developed to achieve the regioselective synthesis of substituted 1,3-oxazoles.

One powerful technique is the "halogen dance" reaction, which involves the base-induced migration of a halogen atom around the heterocyclic ring. For example, treatment of 2-phenylthio-5-bromo-1,3-oxazole with LDA at low temperature leads to deprotonation at the C-4 position, followed by a halogen exchange to generate a more stable lithiated species at C-5, which can then be trapped with various electrophiles. nih.govresearchgate.net This method allows for the regioselective introduction of substituents at the C-5 position.

Palladium-catalyzed direct arylation of the oxazole C-H bonds offers another route to regioselective functionalization. By carefully selecting the phosphine (B1218219) ligand and solvent, it is possible to direct the arylation to either the C-2 or C-5 position with high selectivity. organic-chemistry.org For instance, C-5 arylation is favored in polar solvents, while C-2 arylation is preferred in nonpolar solvents. organic-chemistry.org

Gold-catalyzed reactions also exhibit high regioselectivity. The intermolecular [3+2]-cycloaddition of unsymmetrical internal alkynes with a 1,3-N,O-dipole equivalent proceeds with excellent control of regiochemistry to give 2,4,5-trisubstituted oxazoles. rsc.org Similarly, a metal-free annulation of alkynes, nitriles, and an oxygen source in the presence of a strong acid can lead to the regioselective formation of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles. organic-chemistry.org

Table 3: Methods for Regioselective Synthesis of Substituted 1,3-Oxazoles

Method Position(s) Functionalized Key Features Reference
Halogen Dance Reaction C-5 Base-induced halogen migration allows for selective functionalization. nih.govresearchgate.net
Palladium-Catalyzed Direct Arylation C-2 or C-5 Regioselectivity is controlled by the choice of ligand and solvent. organic-chemistry.org
Gold-Catalyzed [3+2] Cycloaddition C-2, C-4, C-5 Highly regioselective formation of trisubstituted oxazoles. rsc.org
Metal-Free Annulation C-2, C-4 and C-2, C-4, C-5 Regioselective assembly of di- and trisubstituted oxazoles. organic-chemistry.org

Scale-Up Considerations and Practical Synthesis of this compound

The transition from a laboratory-scale synthesis to a large-scale industrial process presents several challenges that must be addressed to ensure efficiency, safety, and cost-effectiveness. For the practical synthesis of this compound, several factors are of key importance.

One of the primary considerations is the development of a robust and scalable synthetic route. One-pot procedures, where multiple reaction steps are carried out in a single reactor without isolating intermediates, are highly desirable as they can significantly reduce waste, save time, and lower operational costs. acs.org The van Leusen oxazole synthesis, a well-established method for forming the oxazole ring, has been adapted for one-pot protocols. nih.gov For instance, a modified van Leusen protocol allows for the preparation of 5-(het)aryl oxazoles from substituted (het)aryl methyl alcohols or benzyl (B1604629) bromides, which are converted in situ to the corresponding aldehydes before reacting with TosMIC. nih.govmdpi.com

The choice of reagents and catalysts is also critical for a scalable process. The use of stable, non-toxic, and inexpensive starting materials is preferred. For example, a practical synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids has been developed using a stable triflylpyridinium reagent and activated methylisocyanides. acs.org This method avoids the use of strong bases like n-BuLi, which can be problematic on a large scale. acs.org

Catalyst selection and recyclability are also important economic and environmental considerations. While precious metal catalysts like palladium and gold can be highly effective, their cost can be prohibitive for large-scale production. Therefore, developing catalytic systems based on more abundant and less expensive metals like copper or iron is advantageous. organic-chemistry.orgresearchgate.net Furthermore, the ability to recover and reuse the catalyst can significantly improve the cost-effectiveness of the process. nih.gov For example, heterogeneous catalysts or magnetically recoverable nanocatalysts can be easily separated from the reaction mixture. researchgate.netresearchgate.net

Finally, the purification of the final product must be considered. The development of reaction conditions that lead to high purity products can minimize the need for extensive and costly purification steps like column chromatography. The recyclability of reagents, such as the base DMAP in the synthesis from carboxylic acids, also contributes to a more economical and sustainable process. acs.org

Chemical Reactivity and Functionalization of 5 2,5 Difluorophenyl 1,3 Oxazole

Electrophilic and Nucleophilic Substitution Reactions on the Oxazole (B20620) Ring

The reactivity of the oxazole ring is position-dependent. Generally, the acidity of the hydrogen atoms on an oxazole ring follows the order C2 > C5 > C4. semanticscholar.org This indicates that the C2 position is the most susceptible to deprotonation by a strong base, forming an organometallic intermediate that can then react with various electrophiles.

Electrophilic Substitution: In general, electrophilic substitution on the oxazole nucleus tends to occur at the C5-position. semanticscholar.org However, since this position is already occupied by the difluorophenyl group in the title compound, electrophilic attack would likely be directed to the C4-position. The presence of an electron-donating group on the ring typically activates it towards electrophilic assault. semanticscholar.org Conversely, the electron-withdrawing nature of the 2,5-difluorophenyl substituent is expected to deactivate the oxazole ring, making electrophilic substitution reactions more challenging compared to oxazoles bearing electron-donating groups.

Nucleophilic Substitution: Nucleophilic substitution reactions on the oxazole ring itself are uncommon unless a suitable leaving group, such as a halogen, is present. semanticscholar.org The typical order of reactivity for halogen substitution on an oxazole ring is C2 > C4 > C5. semanticscholar.org Therefore, if a halogen were introduced at the C2 position of 5-(2,5-difluorophenyl)-1,3-oxazole, it would be the most likely site for subsequent nucleophilic displacement.

PositionReactivity TypeNotes
C2 Deprotonation / Electrophilic AdditionMost acidic proton; site for metallation followed by reaction with electrophiles. semanticscholar.org
C4 Electrophilic SubstitutionMost likely site for direct electrophilic attack as C5 is substituted. semanticscholar.org
C5 SubstitutedBlocked for direct electrophilic attack.

Transformations Involving the Difluorophenyl Moiety

The 2,5-difluorophenyl group is characterized by the strong electron-withdrawing effect of the two fluorine atoms. This property makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), a key pathway for its functionalization. In an SNAr reaction, a nucleophile attacks the electron-deficient aromatic ring, displacing one of the fluorine atoms. The reaction is facilitated by the ability of the fluorine atoms to stabilize the negative charge in the intermediate Meisenheimer complex. semanticscholar.org

Given the substitution pattern, a variety of nucleophiles could be employed to displace one of the fluoro groups, leading to a range of new derivatives.

Nucleophile TypePotential Product Class
Alkoxides (e.g., NaOMe)Aryl ethers
Amines (e.g., R-NH₂)Aryl amines
Thiolates (e.g., R-SNa)Aryl sulfides
Azides (e.g., NaN₃)Aryl azides

**3.3. Derivatization Strategies for Structural Modification

Oxidation: Oxazole rings are generally susceptible to oxidation. semanticscholar.org The reaction can proceed via photo-oxidation or with chemical oxidizing agents. Oxidation often occurs at the C4-position and can lead to the cleavage of the C-C bond within the ring, resulting in ring-opened products. semanticscholar.org

Reduction: The reduction of oxazoles can lead to different products depending on the reagents and conditions used. Catalytic hydrogenation or reduction with reagents like sodium borohydride (B1222165) in the presence of acid can reduce the double bond to yield oxazolines. More vigorous reduction conditions, such as using nickel-aluminum alloy in aqueous potassium hydroxide, can result in the cleavage and opening of the oxazole ring. semanticscholar.org A polarographic reduction in protic solvents has been shown to occur at the C2-position of the oxazole ring. semanticscholar.org

The nitrogen atom at the 3-position of the oxazole ring is a site for both alkylation and acylation. These reactions result in the formation of a positively charged oxazolium salt.

N-Alkylation: The oxazole ring exhibits a strong propensity for alkylation at the N3 position, forming N-alkyloxazolium salts. semanticscholar.org

N-Acylation: Similarly, acylation with acyl halides or anhydrides occurs at the N3 position, yielding N-acyloxazolium intermediates. semanticscholar.org These intermediates are highly reactive.

Oxazoles can function as dienes in Diels-Alder reactions, particularly when reacting with olefinic dienophiles. This [4+2] cycloaddition reaction typically leads to the formation of pyridine (B92270) derivatives after the initial adduct undergoes a subsequent rearrangement and loss of a small molecule (like water). semanticscholar.org The presence of the difluorophenyl group at C5 may influence the dienophilic reactivity and the regioselectivity of the cycloaddition. Dihydro-oxazole derivatives have also been shown to participate in cycloaddition reactions with ortho-quinone methides. escholarship.org

Advanced Spectroscopic and Structural Characterization of 5 2,5 Difluorophenyl 1,3 Oxazole

X-ray Crystallography for Solid-State Structural Elucidation

There are no published X-ray crystallography studies for 5-(2,5-Difluorophenyl)-1,3-oxazole. Consequently, no data on its crystal system, space group, unit cell dimensions, or atomic coordinates are available. The determination of its solid-state structure, including bond lengths, bond angles, and intermolecular interactions, awaits future experimental investigation.

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Similarly, the electrochemical behavior of this compound has not been documented in the scientific literature. There are no available studies utilizing techniques such as cyclic voltammetry to determine its oxidation and reduction potentials. Such data would be crucial for understanding its electronic properties and potential applications in materials science or as a precursor in electrochemical synthesis.

Theoretical and Computational Investigations of 5 2,5 Difluorophenyl 1,3 Oxazole

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to solve the Schrödinger equation for a given molecule. These calculations yield fundamental information about electronic structure and energy.

Density Functional Theory (DFT) has become a leading method for electronic structure analysis due to its balance of accuracy and computational cost. ntnu.nonih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy based on the electron density. ntnu.noyoutube.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional used for this purpose, often paired with a basis set like 6-311G++(d,p) to provide a good balance between accuracy and computational demand for organic molecules. irjweb.com

For oxazole (B20620) and its derivatives, DFT calculations are employed to optimize molecular geometry, predict vibrational frequencies, and determine electronic properties like the HOMO-LUMO gap. nih.govirjweb.com In a study on a structurally related 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations using the B3LYP method with the 6-311++G(d,p) basis set were successfully used to determine its structural and spectroscopic features. ajchem-a.com Such studies provide a reliable blueprint for investigating 5-(2,5-Difluorophenyl)-1,3-oxazole.

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant, which is an antisymmetrized product of one-electron wavefunctions (orbitals). youtube.compharmaguideline.com While DFT includes some electron correlation effects, HF theory neglects them, which can impact the accuracy of energy predictions. youtube.com However, HF is crucial for providing a qualitative understanding of molecular orbitals and serves as the starting point for more advanced, correlation-corrected methods like Møller-Plesset perturbation theory (MP2). ntnu.nonih.gov

In studies of azole-containing compounds, HF methods are often used alongside DFT to provide a comparative analysis of electronic structures. nih.gov For instance, investigations into various oxadiazole and thiadiazole isomers have utilized both HF and DFT to evaluate properties and force fields, highlighting the strengths and weaknesses of each approach. scirp.org These comparative studies are essential for validating computational results and building a comprehensive picture of a molecule's electronic character. nih.gov

Analysis of Molecular Geometry and Conformational Landscape

Understanding the three-dimensional arrangement of atoms and the rotational flexibility of a molecule is critical to understanding its properties. Computational methods can predict the most stable geometry and map the energy landscape of different conformers.

The geometry of aryl-substituted oxazoles is characterized by the dihedral angles between the planar heterocyclic and aromatic rings. X-ray crystallography studies on analogous compounds provide valuable experimental data for comparison with computational results. For example, in 5-(4-bromophenyl)-1,3-oxazol-2-amine, the dihedral angle between the oxazole and the aromatic ring is a relatively small 9.68(7)°. irjweb.com In contrast, derivatives with bulkier substituents can exhibit significant non-planarity. nih.gov For this compound, the orientation of the difluorophenyl ring relative to the oxazole ring is a key structural feature that influences its electronic properties and crystal packing.

Conformational analysis of related compounds, such as methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate, reveals the existence of multiple low-energy conformers that differ in the orientation of substituent groups relative to the oxazole ring. slideshare.net These studies, often performed using DFT calculations, can map the potential energy surface and identify the energy barriers between different conformations. slideshare.net For this compound, the primary conformational flexibility would involve the rotation around the C-C single bond connecting the phenyl and oxazole rings.

Table 1: Representative Dihedral Angles in Phenyl-Oxazole Systems

Compound Rings Dihedral Angle (°) Reference
5-(4-bromophenyl)-1,3-oxazol-2-amine Oxazole & Aromatic Ring 9.68 (7) irjweb.com
2-(2-Methoxyphenyl)-4,5-dihydro-1,3-oxazole Oxazole & Aromatic Ring 8.6 (1) irjweb.com

This table presents data for structurally related compounds to illustrate typical geometric parameters.

Prediction of Electronic Properties: HOMO-LUMO Gap and Electrostatic Potential

The electronic properties of a molecule dictate its reactivity and intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of chemical stability. ajchem-a.com A large gap suggests high kinetic stability, while a small gap indicates a molecule is more likely to be reactive. nih.govajchem-a.com

Table 2: Predicted Electronic Properties for a Structurally Similar Oxadiazole Derivative

Property Value
HOMO Energy -6.5743 eV
LUMO Energy -2.0928 eV
HOMO-LUMO Energy Gap (ΔE) 4.4815 eV
Dipole Moment 3.3514 Debye

Data from a DFT/B3LYP/6-311++G(d,p) study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. ajchem-a.com

Simulation of Spectroscopic Data: Vibrational Frequencies and NMR Chemical Shifts

Computational methods can simulate spectroscopic data, which is invaluable for interpreting experimental results and confirming molecular structures. The calculation of second derivatives of energy with respect to nuclear displacement yields harmonic vibrational frequencies that correspond to peaks in infrared (IR) and Raman spectra. nih.gov DFT calculations have been shown to provide good agreement between theoretical and experimental vibrational spectra for oxazole-containing molecules, aiding in the assignment of specific vibrational modes. scirp.org

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted computationally. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach are used to calculate the magnetic shielding tensors for each nucleus. These theoretical shifts, when compared with experimental data, can help to unambiguously determine the structure of a molecule, especially for complex systems with multiple isomers or tautomers. nih.govmdpi.com For this compound, computational ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectra would be particularly useful for structural verification. mdpi.com

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions. By locating transition state structures and calculating activation energies, chemists can understand the feasibility of a reaction and predict its products. nih.gov

The synthesis of oxazoles can be achieved through various methods, such as the Robinson-Gabriel synthesis or the Van Leusen oxazole synthesis. pharmaguideline.comorganic-chemistry.org Computational modeling can be applied to these reactions to map out the energy profile of the entire process, from reactants through intermediates and transition states to the final products. For example, a study on a silver-catalyzed intramolecular cyclization and oxazole ring-opening reaction used computational analysis to probe the mechanism, suggesting the formation of a silver-vinyl intermediate. acs.org For this compound, computational modeling could be used to optimize synthesis conditions and explore its potential reactivity in cycloaddition reactions or metallation, which are characteristic reactions of the oxazole ring. pharmaguideline.com

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole
5-(4-bromophenyl)-1,3-oxazol-2-amine
5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole
methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate
2-(2-Methoxyphenyl)-4,5-dihydro-1,3-oxazole
Metronidazole
O-acetyl-serine-sulfhydrylase
N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide
1,3,4-Thiadiazole
1,2,5-Oxadiazole
1,2,5-Thiadiazole
1-methyl-3-alkyl-, -aryl-, -chloroalkyl- and -perfluoroalkyl-5-chloropyrazoles
2-aryltriazole acids
Phenylcarbamothioyl cyanide

Investigation of Optical Properties: Linear and Nonlinear Optical Response

As of the latest available data, specific theoretical and computational investigations focusing exclusively on the linear and nonlinear optical properties of the chemical compound this compound have not been reported in the reviewed scientific literature.

Comprehensive searches of academic and research databases for dedicated studies on the optical response of this particular molecule, including calculations of its polarizability, and first-order hyperpolarizability, did not yield any specific results. While computational methods such as Density Functional Theory (DFT) are commonly employed to predict the optical properties of organic molecules, no published research applying these techniques to this compound could be identified.

Consequently, data tables and detailed research findings concerning its linear and nonlinear optical characteristics are not available at this time. Further computational studies would be required to elucidate the specific optical properties of this compound.

Potential Applications of 5 2,5 Difluorophenyl 1,3 Oxazole in Advanced Materials and Chemical Synthesis

Role as a Versatile Synthetic Building Block for Complex Organic Molecules

The 1,3-oxazole ring is a fundamental structural motif found in numerous biologically active natural products, particularly those isolated from marine microorganisms. lifechemicals.com This has driven extensive research into the synthesis of complex molecules containing this heterocycle. lifechemicals.com Oxazole (B20620) derivatives serve as crucial intermediates in organic synthesis. For instance, they can function as azadienes in Diels-Alder reactions and as ligands in asymmetric catalysis. lifechemicals.com

The compound 5-(2,5-Difluorophenyl)-1,3-oxazole is a valuable building block for several reasons:

Site-Selective Functionalization: The oxazole ring can be selectively modified at different positions. For example, deprotonation of a related compound, 2-(phenylsulfonyl)-1,3-oxazole, occurs selectively at the C-5 position, allowing for the introduction of various functional groups through reactions with electrophiles. nih.gov This provides a pathway to synthesize a wide array of 2,5-disubstituted oxazoles. nih.gov

Access to Complex Scaffolds: The ability to perform cross-coupling reactions, such as Suzuki, Stille, and Negishi reactions, on functionalized oxazoles opens up avenues for constructing intricate molecular architectures. nih.gov

Fluorine-Induced Properties: The 2,5-difluorophenyl group can influence the electronic properties, lipophilicity, and metabolic stability of larger molecules built from this block, which is particularly relevant in medicinal chemistry and the development of agrochemicals. ossila.com

The strategic incorporation of this building block allows for the systematic development of new chemical entities with tailored properties.

Exploration in Novel Electronic and Optoelectronic Materials

The electronic characteristics of this compound make it a promising candidate for use in various electronic and optoelectronic devices. The combination of the electron-deficient oxazole ring and the electronegative difluorophenyl group suggests strong electron-accepting and transporting capabilities.

In the field of OLEDs, materials with high electron affinity and good electron transport properties are essential for efficient device performance. Compounds containing 1,3,4-oxadiazole (B1194373) fragments are well-established as electron-transporting and light-emitting layers. researchgate.net Theoretical studies on 2,5-diphenyl-1,3,4-oxadiazole (B188118) (PPD), a structurally related compound, have shown that the introduction of fluorine atoms significantly enhances its electron affinity, which is beneficial for electron transport. researchgate.net

The fluorination of the phenyl rings in PPD derivatives leads to an increase in polarizability, indicating greater electronic activity. researchgate.net It is anticipated that this compound would exhibit similar enhanced electron-transport properties, making it a strong candidate for use in the electron transport layers (ETLs) or as a host material in the emissive layer of OLEDs.

Table 1: Comparison of Properties for PPD and its Fluorinated Derivatives

CompoundDescriptionImpact of Fluorination on Electronic Properties
2,5-diphenyl-1,3,4-oxadiazole (PPD) A common electron transport material in OLEDs. researchgate.netBaseline for comparison.
2,5-bis(3-fluorophenyl)-1,3,4-oxadiazole (FPD) A mono-fluorinated derivative of PPD. researchgate.netImproved electron affinity compared to PPD. researchgate.net
2,5-bis(3,5-difluorophenyl)-1,3,4-oxadiazole (dFPD) A di-fluorinated derivative of PPD. researchgate.netFurther enhanced electron affinity and electronic activity. researchgate.net

This data suggests a clear trend where increased fluorination improves the electron transport capabilities of the molecule, a principle that directly applies to the potential of this compound in OLEDs.

Oxazole derivatives are known for their fluorescent properties. 2,5-Diphenyloxazole (PPO) is a well-known organic scintillator that is also used as a laser dye. sigmaaldrich.com It exhibits strong fluorescence with a high quantum yield. The core 1,3-oxazole structure is responsible for this luminescence.

The introduction of a difluorophenyl group at the 5-position of the oxazole ring is expected to modulate the photophysical properties of the molecule. The fluorine atoms can alter the energy levels of the molecular orbitals, potentially leading to shifts in the absorption and emission spectra. This tunability is highly desirable for developing new laser dyes that operate at specific wavelengths or for creating optical brighteners that absorb UV light and re-emit it in the blue region of the visible spectrum, enhancing the whiteness of materials.

Organic scintillators are materials that emit light when exposed to ionizing radiation. They are widely used in radiation detection. 2,5-Diphenyloxazole (PPO) is a primary fluor, or wavelength shifter, used in scintillation cocktails. wikipedia.org It absorbs the short-wavelength light emitted by an excited solvent and re-emits it at a longer wavelength (peak at 385 nm), which can be more efficiently detected by a photomultiplier tube. wikipedia.org

Given the structural similarity, this compound is a strong candidate for use as a scintillation material. The high fluorescence quantum yield associated with the oxazole core is a key requirement for an efficient scintillator. sigmaaldrich.com Furthermore, the fluorine atoms could potentially enhance the radiation hardness and photostability of the material, which are critical properties for detectors used in high-radiation environments.

Table 2: Properties of 2,5-Diphenyloxazole (PPO) as a Scintillator

PropertyValue
Molar Mass 221.259 g·mol⁻¹ wikipedia.org
Appearance Greenish powder wikipedia.org
Melting Point 71 °C wikipedia.org
Boiling Point 360 °C wikipedia.org
Emission Peak 385 nm wikipedia.org
Application Wavelength shifter (primary fluor) sigmaaldrich.comwikipedia.org

For some advanced electronic applications, materials that can efficiently transport both electrons and holes (bipolar transport) are required. The 1,3-oxazole ring is inherently electron-deficient, which facilitates electron transport. The attached phenyl group, in this case, a difluorophenyl group, can contribute to hole transport capabilities.

The strategic placement of fluorine atoms on the phenyl ring can lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The lowering of the LUMO level, in particular, enhances electron injection and transport. researchgate.net By carefully balancing the electron-transporting nature of the oxazole core and the hole-transporting potential of the aryl substituent, it may be possible to design materials based on this compound that exhibit bipolar charge transport characteristics.

Utilization in Metal-Organic Frameworks (MOFs) and Coordination Chemistry

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic ligand is crucial in determining the structure and properties of the resulting MOF. Nitrogen-containing heterocyclic compounds are widely used as ligands in coordination chemistry and for the construction of MOFs. mdpi.com

The this compound molecule possesses a nitrogen atom in its oxazole ring which has a lone pair of electrons available for coordination to a metal center. This allows it to act as a monodentate ligand. The presence of the difluorophenyl group can also influence the resulting framework through:

Steric Effects: The bulky phenyl group can direct the self-assembly process, leading to specific network topologies.

The use of ligands like this compound could lead to the formation of novel MOFs with tailored pore sizes and chemical environments, making them potentially useful for applications in gas storage, separation, and catalysis. For example, the tetramethylated bipyrazole ligand has been used to construct copper(I)-based coordination networks. mdpi.com This demonstrates the principle of using substituted nitrogen heterocycles to create functional metal-organic materials.

Catalysis: Ligand Design and Catalyst Support

The oxazole core within this compound presents significant potential for applications in catalysis, particularly in the design of novel ligands and as a component of catalyst supports. The nitrogen and oxygen atoms in the 1,3-oxazole ring can act as coordination sites for metal centers, forming stable complexes that can catalyze a variety of chemical transformations.

Research has shown that oxazole derivatives can serve as effective ligands in catalysis. For instance, (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazoles have been successfully employed as ligands for vanadium catalysts in ethylene (B1197577) and ethylene-norbornene copolymerization. mdpi.com The steric and electronic properties of the oxazole ligand influence the activity of the catalyst and the properties of the resulting polymers. mdpi.com This suggests that this compound could be developed into a ligand for various transition metal-catalyzed reactions. The presence of the electron-withdrawing difluorophenyl group would modulate the electron density on the oxazole ring, thereby influencing the binding affinity and catalytic activity of the metal complex.

Furthermore, the oxazole ring itself can participate directly in catalytic cycles. Studies on palladium-catalyzed C-H difluoromethylation have demonstrated the reactivity of the C(2)-H bond of benzoxazoles. acs.org Similarly, silver-catalyzed reactions have shown the opening of the oxazole ring to synthesize isoquinolones, indicating its role as a reactive intermediate. acs.org These findings highlight the catalytic potential inherent to the oxazole structure, which could be harnessed in reactions involving this compound.

Table 1: Potential Catalytic Applications of Oxazole Derivatives

Catalytic ApplicationRole of Oxazole DerivativeRelevant Research Findings
PolymerizationLigand for Vanadium CatalystsMethyl-substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazoles used in ethylene-norbornene copolymerization. mdpi.com
C-H FunctionalizationSubstrate/Reactive IntermediatePalladium-catalyzed decarbonylative C-H difluoromethylation of benzoxazoles. acs.org
Synthesis of HeterocyclesReactive IntermediateSilver-catalyzed intramolecular cyclization and oxazole ring-opening to form isoquinolones. acs.org

Applications in Specialty Chemicals and Industrial Processes

The synthesis of 2,5-disubstituted-1,3-oxazoles is well-established, positioning them as versatile building blocks for more complex molecules. nih.govgoogle.com The specific structure of this compound, with its reactive sites and the influence of the fluorine atoms, makes it a promising intermediate for the production of specialty chemicals.

The incorporation of fluorine atoms into organic molecules is a common strategy to enhance properties such as lipophilicity and metabolic stability, which is particularly valuable in the pharmaceutical and agrochemical industries. nih.gov Fluorinated compounds also find use in a variety of materials with specialized properties. For example, fluorinated polyurethanes exhibit enhanced hydrophobicity, weather resistance, and thermal stability. mdpi.com The 2,5-difluorophenyl group in the target compound could therefore direct its use towards the synthesis of high-performance polymers and other specialty materials.

Industrial processes could benefit from the use of this compound as a precursor to larger, more complex molecules with specific functionalities. The general methodologies for creating 2,5-disubstituted oxazoles allow for a modular approach to synthesizing a wide array of derivatives, which could then be used in various industrial applications, from performance coatings to electronic materials. nih.gov

Environmental Science Applications (e.g., Tracer Compounds in Analytical Chemistry)

In environmental science, tracer compounds are substances used to understand the movement and fate of pollutants and water resources. gw-project.orgwww.csiro.auresearchgate.net An ideal tracer should be easily detectable, non-toxic at the concentrations used, and have a predictable behavior in the environment. The unique structure of this compound suggests its potential as a tracer compound in analytical chemistry.

The presence of two fluorine atoms provides a distinct analytical signature. Techniques such as ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are highly sensitive to fluorine-containing compounds, allowing for their detection at very low concentrations. This high sensitivity is a critical requirement for effective tracer studies.

While the primary application of fluorine-labeled tracers like those using fluorine-18 (B77423) is in medical imaging, the principle of using a unique elemental tag is transferable to environmental studies. mdpi.com The stability of the C-F bond suggests that this compound would be persistent enough for short-to-medium term tracer studies in hydrological systems. However, its environmental fate and potential for biodegradation would need to be thoroughly investigated before any practical application. The compound's utility as a tracer would depend on its transport properties in soil and water, and its potential interactions with environmental matrices.

Table 2: Characteristics of this compound Relevant to Tracer Applications

PropertyRelevance to Tracer ApplicationsAnalytical Technique
Presence of FluorineProvides a unique and highly detectable analytical signal.¹⁹F NMR, Mass Spectrometry
Chemical StabilityThe strong C-F bond suggests persistence in the environment for tracing studies.N/A
Low Natural BackgroundFluorinated organic compounds have a low natural abundance, reducing interference.N/A

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes for Difluorophenyl Oxazoles

The synthesis of 2,5-disubstituted-1,3-oxazoles is a well-established field, yet there remains a need for more efficient and environmentally benign methodologies, particularly for fluorinated analogues. researchgate.netnih.gov Future research should prioritize the development of synthetic strategies that are not only high-yielding but also adhere to the principles of green chemistry.

Key research objectives in this area include:

Catalysis Innovation: Exploring novel catalytic systems, including transition-metal-free catalysis, to circumvent the reliance on expensive and potentially toxic heavy metals like palladium, which are often used in cross-coupling reactions. semanticscholar.org

Sustainable Solvents: Investigating the use of greener solvents, such as ionic liquids or supercritical fluids, to replace conventional volatile organic compounds (VOCs). researchgate.net Research has shown that ionic liquids can enhance reaction rates and yields in fluorination reactions while offering the benefit of recyclability. researchgate.net

Flow Chemistry: Implementing continuous-flow processes for the synthesis of difluorophenyl oxazoles. Flow chemistry offers superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch methods.

Advanced Functionalization for Tailored Material Properties

The true potential of 5-(2,5-Difluorophenyl)-1,3-oxazole lies in its capacity for advanced functionalization. Introducing specific chemical groups at various positions on both the phenyl and oxazole (B20620) rings can precisely tune the molecule's properties for specific applications. The introduction of fluorine itself is known to alter molecular characteristics like dipole moment and intermolecular interactions, which in turn affects the material's physical properties. researchgate.net

Future work should focus on:

Site-Selective Functionalization: Developing methods for the precise introduction of substituents at the C2 and C4 positions of the oxazole ring, as well as on the difluorophenyl moiety. Methodologies for site-selective deprotonation and subsequent reaction with electrophiles have been established for other oxazoles and could be adapted. nih.gov

Tuning Optoelectronic Properties: Attaching electron-donating or electron-withdrawing groups to the core structure to modulate its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is a critical strategy for developing materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Polymerization: Designing and synthesizing monomers based on this compound for the creation of novel polymers. These fluorinated polymers could exhibit enhanced thermal stability, chemical resistance, and unique optical properties.

Deeper Elucidation of Structure-Property Relationships through Integrated Theoretical and Experimental Approaches

A fundamental understanding of how the molecular structure of this compound dictates its macroscopic properties is crucial for its rational design in new materials. An integrated approach that combines computational modeling with empirical validation is the most effective path forward.

Key strategies include:

Computational Modeling: Employing Density Functional Theory (DFT) and other quantum chemical methods to predict geometric parameters, vibrational frequencies, and electronic properties. nih.gov Such theoretical investigations can provide insights into molecular conformation, charge distribution, and reactivity, guiding synthetic efforts.

Crystallographic Analysis: Performing single-crystal X-ray diffraction studies on new derivatives to obtain precise information about bond lengths, bond angles, and crystal packing. Hirshfeld surface analysis can be used to visualize and quantify intermolecular interactions, which are critical for understanding the properties of solid-state materials. gazi.edu.tr

Spectroscopic Characterization: Using a suite of spectroscopic techniques (NMR, UV-Vis, fluorescence) to probe the electronic structure and photophysical properties of newly synthesized compounds. jlu.edu.cn Correlating these experimental data with theoretical predictions will lead to robust structure-property relationships. nih.gov

Expansion into Emerging Areas of Materials Science and Chemical Engineering

The unique properties of fluorinated oxazoles make them attractive candidates for a range of high-performance applications. While oxazole derivatives are known for their use as laser dyes and in medicinal chemistry, the specific difluoro-substitution pattern opens doors to new possibilities. jlu.edu.cnnih.gov

Future research should explore the application of this compound and its derivatives in:

Advanced Coatings: Developing hydrophobic and oleophobic coatings by leveraging the low surface energy characteristic of highly fluorinated compounds. researchgate.net

Molecular Sensors: Designing chemosensors where the fluorescence or electronic properties of the difluorophenyl oxazole core change upon binding to specific analytes. Fluorinated compounds have shown promise as molecular temperature sensors using 19F NMR. nih.gov

Agrochemicals: Investigating the potential herbicidal, fungicidal, or insecticidal activity of these compounds, as the oxazole and difluorophenyl moieties are present in various bioactive agrochemicals. researchgate.netacs.org

Liquid Crystals: Exploring the potential for these rigid, polar molecules to form liquid crystalline phases, which are essential for display technologies.

Synergistic Research with Other Fluorinated Organic Compounds for Material Innovation

The innovation in materials science often arises from the combination of different molecular building blocks to create materials with synergistic properties. researchgate.net Combining this compound with other fluorinated compounds could lead to materials with enhanced performance that exceeds the sum of their parts.

Prospective research directions include:

Co-polymers and Blends: Creating co-polymers that incorporate difluorophenyl oxazole units alongside other fluorinated monomers (e.g., tetrafluoroethylene) to generate materials with a unique balance of properties such as processability, thermal stability, and optical clarity.

Hybrid Materials: Fabricating hybrid organic-inorganic materials by, for example, grafting functionalized difluorophenyl oxazoles onto the surface of nanoparticles or silica (B1680970) gels to create materials with novel catalytic or separation capabilities.

Multi-Component Systems: Investigating how the presence of this compound can influence the self-assembly and bulk properties of other fluorinated molecules, such as fluorinated liquid crystals or surfactants. Research on related heterocyclic compounds has shown that combining different substituents, such as fluorine and methoxy (B1213986) groups, can produce synergistic effects. mdpi.com

Q & A

Q. What are the standard synthetic routes for 5-(2,5-Difluorophenyl)-1,3-oxazole?

Methodological Answer: A general approach involves deprotonation of 2-(phenylsulfonyl)-1,3-oxazole to generate a C-5 carbanion, which reacts with electrophiles such as aldehydes or ketones. Subsequent displacement of the 2-phenylsulfonyl group enables access to 2,5-disubstituted oxazoles. Cross-coupling reactions using 5-iodo- or 5-tri-n-butylstannyl oxazoles are also effective. For fluorinated derivatives like this compound, fluorinated aryl electrophiles (e.g., 2,5-difluorobenzaldehyde) are critical intermediates .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR are essential for verifying substitution patterns and fluorine environments.
  • X-ray Crystallography: Provides unambiguous confirmation of molecular geometry, as demonstrated in studies of structurally analogous fluorophenyl-oxazole derivatives (e.g., bond angles and torsion angles) .
  • Mass Spectrometry (HRMS): Validates molecular formula and fragmentation patterns.

Q. How do researchers ensure purity during synthesis?

Methodological Answer:

  • Chromatographic Purification: Column chromatography with silica gel or reverse-phase HPLC is standard.
  • Recrystallization: Solvent systems (e.g., ethanol/water) optimize crystal lattice formation.
  • Analytical Monitoring: Thin-layer chromatography (TLC) and melting point analysis verify homogeneity .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound be resolved?

Methodological Answer: Contradictions often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Strategies include:

  • Variable-Temperature NMR: Identifies conformational equilibria.
  • Computational Modeling: DFT calculations (e.g., B3LYP/6-31G**) predict 19F^{19}\text{F} chemical shifts and validate experimental data .
  • Single-Crystal X-ray Diffraction: Resolves ambiguities in regiochemistry, as shown in studies of isostructural pyrazole-oxazole hybrids .

Q. What experimental design considerations are critical for studying fluorination effects on electronic properties?

Methodological Answer:

  • Electron-Deficient Aryl Systems: Fluorine’s electron-withdrawing nature alters π-electron density. Use cyclic voltammetry to measure redox potentials.
  • Comparative Studies: Synthesize analogs with varying fluorine positions (e.g., 2,4- vs. 2,5-difluoro substitution) and analyze via UV-Vis spectroscopy and DFT .
  • Crystallographic Analysis: Correlate Hammett σ constants with bond lengths and angles to quantify electronic effects .

Q. How do reaction conditions influence regioselectivity in oxazole functionalization?

Methodological Answer:

  • Base Selection: Strong bases (e.g., LDA) favor C-5 deprotonation over C-2, critical for achieving 2,5-disubstitution .
  • Temperature Control: Low temperatures (−78°C) suppress side reactions in cross-coupling steps.
  • Electrophile Reactivity: Aryl iodides outperform bromides in Suzuki-Miyaura couplings for fluorinated systems due to enhanced oxidative addition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.